molecular formula C18H22N2O3 B2719560 2-(2-methoxyethoxy)-N-(3-phenylpropyl)isonicotinamide CAS No. 2034492-32-3

2-(2-methoxyethoxy)-N-(3-phenylpropyl)isonicotinamide

Cat. No.: B2719560
CAS No.: 2034492-32-3
M. Wt: 314.385
InChI Key: VIBSECWVMIVNNL-UHFFFAOYSA-N
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Description

2-(2-methoxyethoxy)-N-(3-phenylpropyl)isonicotinamide is a chemical compound with a complex structure that includes a methoxyethoxy group, a phenylpropyl group, and an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-(3-phenylpropyl)isonicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of isonicotinic acid with 3-phenylpropylamine to form N-(3-phenylpropyl)isonicotinamide. This intermediate is then reacted with 2-(2-methoxyethoxy)ethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethoxy)-N-(3-phenylpropyl)isonicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-methoxyethoxy)-N-(3-phenylpropyl)isonicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-(3-phenylpropyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-phenylpropyl)isonicotinamide: Lacks the methoxyethoxy group, which may affect its solubility and reactivity.

    2-(2-methoxyethoxy)isonicotinamide: Lacks the phenylpropyl group, which may influence its biological activity.

Uniqueness

2-(2-methoxyethoxy)-N-(3-phenylpropyl)isonicotinamide is unique due to the presence of both the methoxyethoxy and phenylpropyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-(3-phenylpropyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-22-12-13-23-17-14-16(9-11-19-17)18(21)20-10-5-8-15-6-3-2-4-7-15/h2-4,6-7,9,11,14H,5,8,10,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBSECWVMIVNNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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